
SGC-iMLLT: A Technical Guide to its Primary
Protein Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SGC-iMLLT

Cat. No.: B1193507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary protein targets of SGC-
iMLLT, a first-in-class chemical probe, and its binding affinity. It is designed to offer an in-depth

resource for researchers and professionals in the fields of epigenetics and drug discovery.

SGC-iMLLT is a potent and selective inhibitor of the YEATS domain-containing proteins MLLT1

(also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2][3][4] These

proteins are critical readers of post-translational lysine modifications on histone tails, playing a

key role in the regulation of gene transcription. Dysregulation of MLLT1 and MLLT3 has been

implicated in the development and progression of various cancers, particularly acute myeloid

leukemia (AML).[4][5] SGC-iMLLT serves as a valuable tool for investigating the biological

functions of these proteins and exploring their therapeutic potential.

Primary Protein Targets and Binding Affinity
SGC-iMLLT exhibits high-affinity binding to the YEATS domains of both MLLT1 and MLLT3.

The following tables summarize the quantitative data regarding its binding affinity and inhibitory

activity.

Table 1: Binding Affinity of SGC-iMLLT for MLLT1 and MLLT3 YEATS Domains
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Target Protein Binding Constant (Kd) Assay Method

MLLT1 (ENL/YEATS1) 129 nM (0.129 µM)[1][3][6][7]
Isothermal Titration

Calorimetry (ITC)[7]

MLLT3 (AF9/YEATS3) 77 nM (0.077 µM)[1][3][6] Not Specified in search results

Table 2: Inhibitory Activity of SGC-iMLLT

Target/Interaction IC50 Assay Method

MLLT1/3 - Histone Interaction 0.26 µM[1] Not Specified in search results

MLLT1 YEATS Domain 260 nM[7] AlphaScreen[7]

MLLT3 - Histone H3.3

Interaction
400 nM[3] Reporter Assay[3]

SGC-iMLLT demonstrates remarkable selectivity for MLLT1 and MLLT3 over other human

YEATS domain-containing proteins, YEATS2 and YEATS4, with IC50 values greater than 10

µM for the latter.[3][7] Furthermore, it shows excellent selectivity against a broad panel of 48

bromodomains.[3][4][7]

Signaling Pathway Context
MLLT1 and MLLT3 are integral components of distinct transcriptional regulatory complexes.

MLLT1 is frequently associated with the histone methyltransferase DOT1L, while MLLT3 is a

key subunit of the super elongation complex (SEC).[4][5] By binding to acetylated and

crotonylated lysine residues on histone tails, MLLT1 and MLLT3 recruit these complexes to

specific chromatin regions, leading to the activation of target gene expression. In certain

cancers, the aberrant activity of these complexes, driven by MLLT1 or MLLT3, promotes the

expression of oncogenes such as MYC.[3] SGC-iMLLT's inhibition of the MLLT1/3 YEATS

domains disrupts these interactions, thereby downregulating the expression of tumorigenic

genes.
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MLLT1/3 Signaling Pathway Inhibition by SGC-iMLLT.

Experimental Protocols
The binding affinity and cellular target engagement of SGC-iMLLT have been characterized

using a variety of robust experimental methodologies.

1. Isothermal Titration Calorimetry (ITC) ITC is a quantitative technique used to measure the

thermodynamic parameters of binding interactions in solution.

Principle: A solution of SGC-iMLLT is titrated into a sample cell containing the purified

MLLT1 YEATS domain protein. The heat released or absorbed upon binding is measured

directly.
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Methodology:

Purified MLLT1 YEATS domain protein is placed in the sample cell of the calorimeter.

A concentrated solution of SGC-iMLLT is loaded into the injection syringe.

A series of small, sequential injections of SGC-iMLLT into the protein solution are

performed.

The heat change associated with each injection is measured.

The resulting data are fitted to a binding model to determine the dissociation constant

(Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) AlphaScreen is a

bead-based assay used to study biomolecular interactions in a high-throughput format.

Principle: Donor and acceptor beads are coated with molecules that can interact. When in

close proximity (due to the binding of SGC-iMLLT's target and its binding partner), a cascade

of chemical reactions is initiated by laser excitation of the donor bead, leading to a

luminescent signal from the acceptor bead. SGC-iMLLT competes with the natural ligand,

disrupting the interaction and reducing the signal.

Methodology:

Biotinylated histone peptides (the natural ligands of MLLT1/3) are bound to streptavidin-

coated donor beads.

GST-tagged MLLT1 or MLLT3 YEATS domains are bound to anti-GST antibody-coated

acceptor beads.

The donor and acceptor bead complexes are incubated with varying concentrations of

SGC-iMLLT.

The mixture is illuminated at 680 nm, and the luminescent signal at 520-620 nm is

measured.
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The IC50 value is determined by plotting the signal intensity against the inhibitor

concentration.

General Experimental Workflow for Inhibitor Characterization
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Workflow for SGC-iMLLT Characterization.

3. Cellular Thermal Shift Assay (CETSA) CETSA is used to verify target engagement in a

cellular environment.[4]
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Principle: The binding of a ligand, such as SGC-iMLLT, can stabilize its target protein,

leading to an increase in the protein's melting temperature.

Methodology:

Cells are treated with SGC-iMLLT or a vehicle control.

The treated cells are heated to a range of temperatures.

The cells are lysed, and the soluble fraction is separated from the aggregated, denatured

proteins.

The amount of soluble MLLT1 or MLLT3 at each temperature is quantified by Western

blotting or other methods.

A shift in the melting curve in the presence of SGC-iMLLT indicates target engagement.

4. Fluorescence Recovery After Photobleaching (FRAP) FRAP is a microscopy technique used

to study the dynamics of fluorescently labeled molecules in living cells, providing evidence of

target engagement.[4][5]

Principle: In cells expressing GFP-tagged MLLT1 or MLLT3, the binding of SGC-iMLLT can

alter the protein's mobility within the nucleus.

Methodology:

Cells are transfected with a plasmid encoding GFP-tagged MLLT1 or MLLT3.

A specific region of the nucleus is photobleached using a high-intensity laser.

The rate of fluorescence recovery in the bleached area is monitored over time as

unbleached GFP-tagged proteins move into the region.

Changes in the recovery kinetics in the presence of SGC-iMLLT can indicate an alteration

of the protein's interactions and cellular localization.

5. NanoBRET (Bioluminescence Resonance Energy Transfer) Assay The NanoBRET assay is

a proximity-based method to quantify molecular interactions in living cells.[4][5]
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Principle: MLLT1 or MLLT3 is fused to a NanoLuc luciferase, and a fluorescently labeled

tracer that binds to the YEATS domain is added to the cells. In the absence of an inhibitor,

the tracer binds to the YEATS domain, bringing the fluorophore into close proximity with the

luciferase and allowing for BRET to occur. SGC-iMLLT competes with the tracer for binding,

reducing the BRET signal.

Methodology:

Cells are engineered to express MLLT1 or MLLT3 fused to NanoLuc.

The cells are treated with a fluorescent tracer and varying concentrations of SGC-iMLLT.

The luciferase substrate is added, and both the luciferase and fluorophore emissions are

measured.

The BRET ratio is calculated, and the IC50 for the displacement of the tracer by SGC-
iMLLT is determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SGC-iMLLT: A Technical Guide to its Primary Protein
Targets and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193507#sgc-imllt-s-primary-protein-targets-and-
binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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